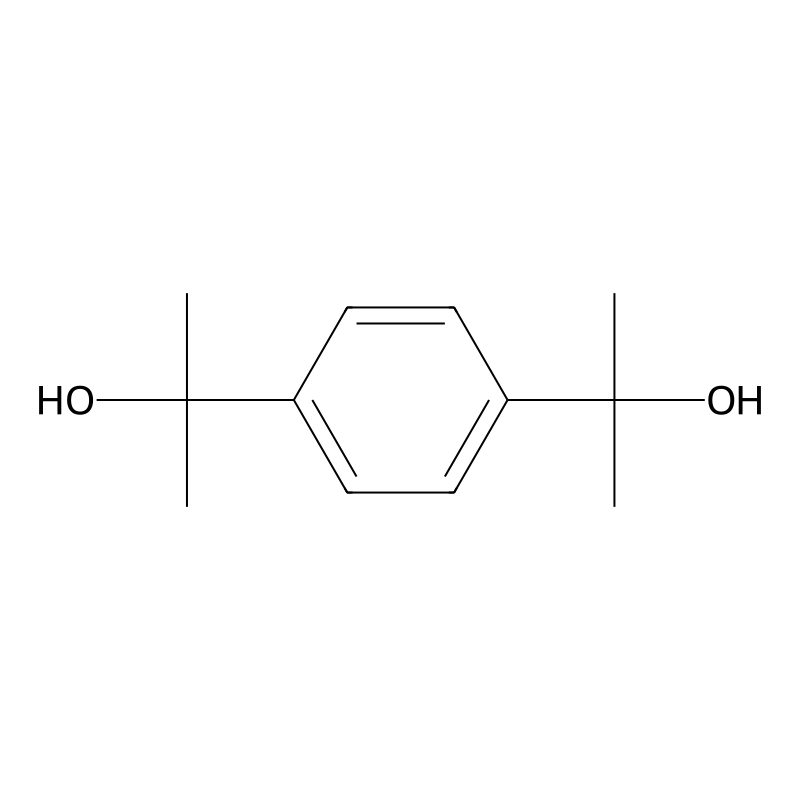1,4-Bis(2-hydroxy-2-propyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
-Bis(2-hydroxy-2-propyl)benzene, also known as Bisphenol A Bis(isopropyl)alcohol (BABA), is an organic compound with the chemical formula C₁₂H₁₈O₂. While its specific applications in scientific research are limited, it has been studied in the context of:
- Material science: BABA has been investigated as a potential plasticizer due to its ability to modify the properties of polymers. However, its potential for widespread use is hindered by its limited solubility in some common plastics [].
Here are some additional details about the research on BABA:
- Studies have shown that BABA can exhibit estrogenic activity in vitro, meaning it can mimic the effects of the hormone estrogen in cell cultures []. However, further research is needed to determine its potential for similar effects in vivo (in living organisms).
- BABA has also been shown to be cytotoxic (toxic to cells) in certain cell lines []. However, the specific mechanisms of its cytotoxicity and its potential relevance to human health require further investigation.
1,4-Bis(2-hydroxy-2-propyl)benzene, also known as α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol, is a chemical compound with the molecular formula and a molecular weight of 198.27 g/mol. This compound features a benzene ring substituted with two 2-hydroxy-2-propyl groups at the para positions, contributing to its unique properties. The structure consists of a central aromatic system with hydroxyl functional groups that enhance its reactivity and solubility in various solvents .
- Nucleophilic Fluorination: The compound enhances nucleophilic fluorination reactions when used with potassium fluoride, showing an 18-fold increase in reaction rate due to the stabilization of the transition state by hydrogen bonding.
- Cationic Polymerization: It can undergo cationic polymerization to form polyindanes with long alkyl side chains, which are useful in materials science .
- Lithiation and Silylation: The compound is involved in lithiation and silylation reactions, forming tri- and tetralithio derivatives that react with silicon-containing compounds, indicating its potential in organometallic chemistry.
Synthesis of 1,4-Bis(2-hydroxy-2-propyl)benzene typically involves:
- Preparation of Derivatives: The synthesis begins with stable bis-carbonylimidazole or p-nitrophenylcarbonate derivatives of tertiary and benzylic diols. These derivatives are then polymerized using base-catalyzed condensation reactions with free diols.
- Cationic Polymerization: Another method includes cationic polymerization where the compound reacts with 1,4-bis(2-hexadecen-2-yl)benzene under specific conditions to yield desired polymeric structures .
1,4-Bis(2-hydroxy-2-propyl)benzene finds applications across various fields:
- Material Science: It is used in the synthesis of cyanate ester-silica hybrid nanomaterials for microelectronics and optoelectronics due to its improved thermal properties and hydrophobicity.
- Polymer Chemistry: The compound contributes to the development of soluble and hydrophobic polyethers with low dielectric properties, making it valuable in various industrial applications.
- Chelating Agent: Its chelating properties allow it to form complexes with various solvents, which is significant for catalysis and molecular recognition studies.
Interaction studies have shown that 1,4-Bis(2-hydroxy-2-propyl)benzene can enhance reaction rates significantly through hydrogen bonding interactions. For instance, it stabilizes transition states in nucleophilic fluorination reactions and exhibits unique reactivity profiles compared to similar compounds in copolymerization processes.
Several compounds exhibit structural similarities to 1,4-Bis(2-hydroxy-2-propyl)benzene. A comparison highlights its unique features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,4-Bis(2-hydroxyhexafluoro-2-propyl)benzene | Fluorinated derivative | Exhibits strong chelating properties |
| 1,4-Bis(2-hexadecen-2-yl)benzene | Long alkyl chain | Used in cationic polymerization; lower reactivity |
| α,α′-Tetramethyl-benzenedimethanol | Similar hydroxyl-substituted | Less sterically hindered than 1,4-Bis(2-hydroxy...) |
Uniqueness: The presence of bulky hydroxyl groups in 1,4-Bis(2-hydroxy-2-propyl)benzene enhances its steric hindrance compared to similar compounds. This characteristic significantly influences its reactivity and interaction capabilities in
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








